molecular formula C15H21NO5 B3059260 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 959583-95-0

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No. B3059260
CAS RN: 959583-95-0
M. Wt: 295.33 g/mol
InChI Key: PLGCEOXNWANLCH-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid, also known as Boc-L-3-(m-tolyl)alanine, is a widely used amino acid in scientific research. This compound has a unique chemical structure that makes it useful in various biomedical applications.

Scientific Research Applications

Structural Modification of Natural Products

Amino acids, including N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-m-tolyl-propionic acid, are often used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Transamidation of Unactivated Amides

In 2005, Calimsiz et al. reported a lanthanide-catalysed transamidation reaction of tert-butyl N-Boc-(2S,3S,4R)-dimethylpyroglutamate derivatives . This process provided a selective replacement of a Boc group with Fmoc group on the lactam followed by Eu(OTf)3-mediated transamidation reaction of the Fmoc-protected lactam .

Synthesis of Saxagliptin

(S)-N-Boc-3’-hydroxyadamantylglycine, an important intermediate of saxagliptin for type 2 diabetes mellitus (T2DM), was prepared from 1-adamantanecarboxylic acid . This process involved mild reaction with sulfuric acid/nitric acid, VHA reagent (SOCl2/DMF) and sodium diethyl malonate, then was treated with hydrolysis, decarboxylation .

Protein Synthesis

Amino acids are the basic units of proteins and the primary substance supporting biological life activities . They play very important roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .

Food Industry

Amino acids are widely used in the food industry . For example, the main raw material of the sweetener aspartame is L-phenylalanine . Naturally occurring amino acids can be used to enhance the flavor of food and enhance nutrition .

Medical and Healthcare Industries

Amino acids are widely used in the medical and healthcare industries . They have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .

properties

IUPAC Name

(2S,3S)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGCEOXNWANLCH-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376165
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

CAS RN

959583-95-0
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

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